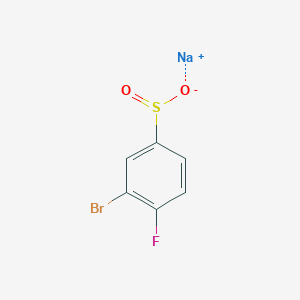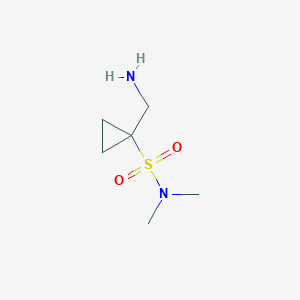
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide is a synthetic organic compound characterized by a cyclopropane ring substituted with an aminomethyl group and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide can be synthesized through a multi-step process involving the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The cyclopropane ring can also be formed via alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclopropanation and subsequent functional group transformations.
化学反应分析
Types of Reactions: 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Substituted sulfonamides.
科学研究应用
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
相似化合物的比较
1-(Aminomethyl)cyclohexaneacetic acid: Known for its use in treating neuropathic pain.
1-(Aminomethyl)cyclopropane-1-carboxylic acid: Used as a plant growth regulator.
Uniqueness: 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H14N2O2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC 名称 |
1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-8(2)11(9,10)6(5-7)3-4-6/h3-5,7H2,1-2H3 |
InChI 键 |
VQXHBKINGYZHCL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1(CC1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
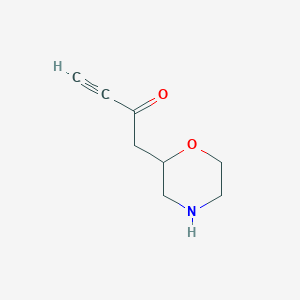
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)


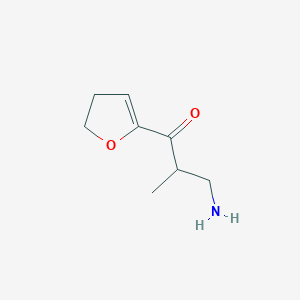

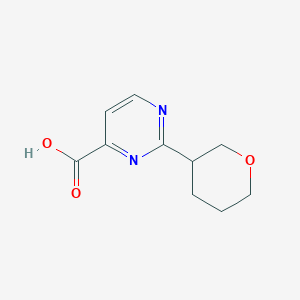

![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
